molecular formula C21H22N2O3S2 B2746300 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide CAS No. 919865-74-0

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide

Cat. No.: B2746300
CAS No.: 919865-74-0
M. Wt: 414.54
InChI Key: NNTQOZJLMDYXEG-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiazole ring, which is known for its biological activity, and a phenylacetamide moiety, which is often found in pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction between a thioamide and a haloketone. The phenylacetamide moiety can be introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole and phenylacetamide moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-methylphenyl)acetamide
  • N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-chlorophenyl)acetamide

Uniqueness

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is unique due to the presence of both the thiazole ring and the ethylthio group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

  • Chemical Name : this compound
  • Molecular Formula : C20H22N2O3S
  • Molecular Weight : 370.47 g/mol
  • CAS Number : 1428450-95-6

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. A study evaluated a series of N-phenylacetamide derivatives, including those with thiazole moieties, against various bacterial strains such as Xanthomonas oryzae and Xanthomonas axonopodis. The results indicated that these compounds possess promising antibacterial activity, with minimum effective concentrations (EC50) lower than traditional agents like bismerthiazol .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaEC50 (µM)Comparison
A1Xoo156.7Superior to bismerthiazol (230.5 µM)
A23M. incognita500100% mortality at 500 µg/mL

Anticancer Activity

The anticancer potential of thiazole derivatives has been investigated in various studies. Notably, compounds with similar structures have shown efficacy against cancer cell lines such as A549 and C6. The mechanisms involved include inducing apoptosis and inhibiting DNA synthesis, which are critical for cancer treatment .

Case Study: Anticancer Evaluation

In one study, thiazole derivatives were synthesized and tested for their anticancer activity. The compounds exhibited significant cytotoxic effects against tumor cell lines, with some derivatives demonstrating IC50 values in the low micromolar range. Notably, compounds that incorporated specific substituents showed enhanced activity by promoting apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological properties. Variations in substituents on the thiazole ring and the acetamide group have been linked to changes in biological activity.

Key Findings:

  • Substituent Effects : The presence of electron-donating groups (e.g., methoxy groups) enhances antimicrobial activity.
  • Chain Length : Increased chain length in alkyl substituents can improve solubility and bioavailability.
  • Thiazole Ring Modifications : Alterations to the thiazole ring structure can significantly affect binding affinity to target enzymes.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-ethylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-4-27-16-8-5-14(6-9-16)11-20(24)23-21-22-18(13-28-21)17-10-7-15(25-2)12-19(17)26-3/h5-10,12-13H,4,11H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTQOZJLMDYXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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